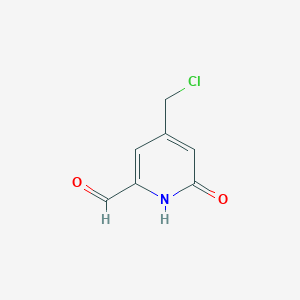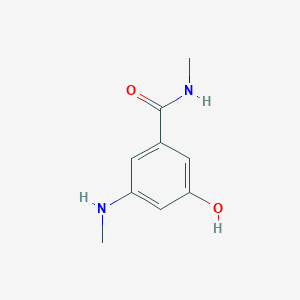
4-Fluoro-6-methylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-methylpyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This unique structure imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluoro-6-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under specific conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
4-Fluoro-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify other molecules and create new compounds .
Comparaison Avec Des Composés Similaires
- 4-Fluoropyridine-2-sulfonyl chloride
- 6-Methylpyridine-2-sulfonyl chloride
- 4-Chloro-6-methylpyridine-2-sulfonyl chloride
Comparison: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C6H5ClFNO2S |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
4-fluoro-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(8)3-6(9-4)12(7,10)11/h2-3H,1H3 |
Clé InChI |
ZCBGMYMXXLCDCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)










